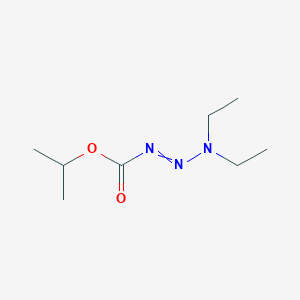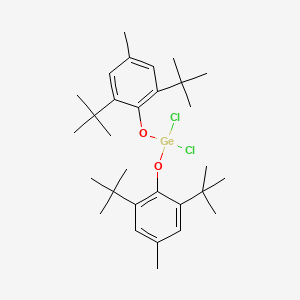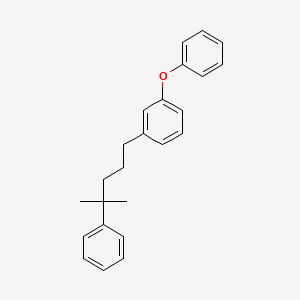
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate: is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a triazene moiety attached to a carboxylate group, with propan-2-yl and diethyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate typically involves the reaction of a suitable triazene precursor with propan-2-yl and diethyl reagents under controlled conditions. One common method involves the diazotization of a primary amine followed by coupling with an appropriate carboxylate ester. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.
化学反応の分析
Types of Reactions: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
Chemistry: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: In biological research, triazene derivatives are studied for their potential as enzyme inhibitors and probes for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.
Industry: In industrial applications, this compound is used in the synthesis of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use as a drug or a biochemical probe.
類似化合物との比較
- Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-sulfonate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-phosphate
Uniqueness: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both propan-2-yl and diethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
88014-79-3 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
propan-2-yl N-(diethylhydrazinylidene)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5-11(6-2)10-9-8(12)13-7(3)4/h7H,5-6H2,1-4H3 |
InChIキー |
KFMXAFJOPCZGIW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)N=NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)

![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)


